molecular formula C15H17BrN4O2 B2580275 1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951896-73-4

1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2580275
CAS No.: 951896-73-4
M. Wt: 365.231
InChI Key: CXOKUDCFDRHTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 4-bromophenyl group at the 1-position of the triazole ring and a tetrahydrofuran-2-ylmethyl substituent on the carboxamide nitrogen. The tetrahydrofuran (THF) moiety introduces a heterocyclic ether group, which may improve solubility and influence pharmacokinetic properties compared to purely aromatic substituents .

Properties

IUPAC Name

1-(4-bromophenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-10-14(15(21)17-9-13-3-2-8-22-13)18-19-20(10)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOKUDCFDRHTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable brominated aromatic compound.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be attached via an alkylation reaction using a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The electron-deficient 4-bromophenyl group facilitates NAS reactions under catalytic conditions.

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid4-Arylphenyl derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine4-Aminophenyl derivative

Key Findings :

  • Suzuki cross-coupling replaces bromine with aryl/heteroaryl groups, enabling π-system extension for enhanced bioactivity.

  • Palladium-catalyzed amination introduces primary/secondary amines at the para position .

Functionalization of the Triazole Ring

The 1,2,3-triazole core exhibits regioselective reactivity due to its electron-rich N2 and N3 atoms.

Reaction TypeReagents/ConditionsProductReference
AlkylationK₂CO₃, alkyl halide (R-X)N2- or N3-alkylated triazole
OxidationmCPBA, CH₂Cl₂Triazole N-oxide
CoordinationTransition metals (Cu, Ru)Metal-triazole complexes

Key Findings :

  • Alkylation occurs preferentially at N3 due to steric hindrance from the THF-methyl group .

  • Oxidation with mCPBA generates N-oxides, which enhance solubility and hydrogen-bonding capacity .

Carboxamide Group Transformations

The carboxamide functionality undergoes hydrolysis and condensation reactions.

Reaction TypeReagents/ConditionsProductReference
Acid HydrolysisHCl (6M), refluxCarboxylic acid derivative
Amide CouplingCDI, DMF, amineSecondary/tertiary amides

Key Findings :

  • Hydrolysis to the carboxylic acid improves metabolic stability in pharmacokinetic studies.

  • Carbodiimide-mediated coupling introduces diverse amines, expanding structural diversity .

Tetrahydrofuran (THF) Ring Modifications

The THF-methyl group participates in ring-opening and oxidation reactions.

Reaction TypeReagents/ConditionsProductReference
Acidic Ring-OpeningH₂SO₄, H₂ODiol intermediate
OxidationKMnO₄, acetoneγ-Lactone derivative

Key Findings :

  • Acid-catalyzed ring-opening generates a diol, which can be further functionalized.

  • Oxidation produces γ-lactones, useful for probing steric effects in target binding.

Click Chemistry for Triazole Diversification

The triazole ring itself can serve as a product of azide-alkyne cycloaddition (CuAAC).

Reaction TypeReagents/ConditionsProductReference
CuAAC SynthesisCuI, sodium ascorbate, H₂O/t-BuOH1,4-disubstituted triazole analogs

Key Findings :

  • Copper-catalyzed reactions with azides yield 1,4-disubstituted triazoles with >90% regioselectivity .

Biological Activity via Reactivity

Derivatives of this compound exhibit anticancer and antimicrobial properties due to strategic functionalization:

  • Antiproliferative activity : N-Thiocyanatophenyl analogs induce apoptosis via mitochondrial membrane depolarization .

  • Anticonvulsant potential : Hydrazinecarbothioamide derivatives show efficacy in seizure models .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research has demonstrated that triazole derivatives exhibit significant activity against various bacterial strains. For instance, studies have shown that compounds similar to 1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide possess notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens .

Antifungal Properties

The triazole moiety is well-known for its antifungal properties. Compounds containing triazole rings are widely used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This compound's structure suggests it may function similarly, making it a candidate for further investigation in antifungal drug development .

Anticancer Potential

Research into the anticancer properties of triazole derivatives has gained traction in recent years. The compound under discussion has shown promise in preliminary studies aimed at evaluating its cytotoxic effects on various cancer cell lines. For example, structural modifications leading to enhanced interactions with specific biological targets have been linked to increased antiproliferative activity. The incorporation of a tetrahydrofuran moiety may also contribute to improved selectivity and reduced toxicity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. SAR studies indicate that modifications at different positions on the triazole ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups can enhance antimicrobial potency while maintaining low cytotoxicity towards human cells .

Case Studies and Research Findings

Study Findings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) less than 10 µg/mL for related triazoles .
Study 2Evaluated the antifungal efficacy against Candida albicans, showing a dose-dependent response with IC50 values comparable to established antifungal agents .
Study 3Investigated anticancer properties against HepG2 liver cancer cells, revealing IC50 values indicating potent antiproliferative effects .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Triazole-4-Carboxamides

Compound Name Triazole Substituents Amide Substituent Key Properties/Activities Reference
Target Compound 1-(4-Bromophenyl), 5-methyl Tetrahydrofuran-2-ylmethyl Enhanced solubility (THF group)
1-(4-Methylphenyl)-5-methyl derivatives 1-(4-Methylphenyl), 5-methyl Varied amines (e.g., benzyl, aryl) Antimicrobial activity
1-(Quinolin-2-yl)-5-methyl derivatives 1-(Quinolin-2-yl), 5-methyl Aryl groups Wnt/β-catenin pathway inhibition
1-(4-Fluorophenyl)-5-amino derivatives 1-(4-Fluorophenyl), 5-amino Fluorophenylmethyl Bromodomain inhibition
1-(4-Bromophenyl)-5-phenyl (BPTA) 1-(4-Bromophenyl), 5-phenyl None (free carboxamide) Antimicrobial activity via HSA binding

Key Observations:

Aromatic vs. Heterocyclic Substituents: The tetrahydrofuran-2-ylmethyl group in the target compound contrasts with aromatic substituents (e.g., quinolin-2-yl in or benzyl in ). The THF group likely enhances aqueous solubility compared to purely hydrophobic aryl groups, as seen in similar nucleoside analogs . Bromophenyl substituents (as in the target compound and BPTA ) improve binding to proteins like human serum albumin (HSA) via halogen bonding and hydrophobic interactions, which may enhance bioavailability.

Methyl vs.

Amide Substituent Diversity: Substituents on the carboxamide nitrogen significantly influence bioactivity. For example, quinolin-2-yl groups in confer selectivity for Wnt/β-catenin signaling, while fluorophenylmethyl groups in enhance bromodomain inhibition. The THF group in the target compound may balance solubility and target engagement.

Key Research Findings

  • Bromophenyl Efficacy : Bromine’s polarizability enhances binding to HSA and microbial targets , making it superior to chloro or methyl analogs in antimicrobial contexts .
  • THF Advantages : The THF group in the target compound may reduce crystallization tendencies compared to rigid aromatic substituents, as seen in nucleoside analogs .
  • Synthetic Flexibility : The triazole core accommodates diverse substituents, enabling rapid optimization of solubility, potency, and selectivity .

Biological Activity

1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring linked to a bromophenyl group and a tetrahydrofuran moiety. The presence of these functional groups contributes to its biological activity.

  • Molecular Formula : C17H19BrN4O4
  • Molecular Weight : 396.25 g/mol

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the inhibition of thymidylate synthase (TS), which is critical for DNA synthesis.

Case Study:
In a study evaluating triazole derivatives, several compounds demonstrated promising anticancer effects against multiple cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 1.1 µM to 2.6 µM.
  • HCT-116 (Colon Cancer) : Notable inhibition with IC50 values around 0.43 µM for certain derivatives .

The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G0/G1 phase, which prevents cancer cells from proliferating effectively.

Antimicrobial Activity

The antimicrobial potential of triazole-based compounds has also been extensively researched. Several studies highlight the efficacy of these compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CE. coli8 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections caused by resistant strains.

Antitrypanosomal Activity

Recent studies have also explored the activity of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to the one have shown significant activity:

  • IC50 values for selected analogs ranged from 0.21 µM to 6.20 µM against different forms of the parasite, indicating strong potential for therapeutic applications .

Mechanistic Insights

The biological activities of triazole derivatives are often attributed to their ability to interfere with critical biological pathways:

  • Inhibition of Enzymes : Many triazoles act as enzyme inhibitors, affecting pathways involved in cell division and survival.
  • Apoptosis Induction : Compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. What are the optimal synthetic routes for this triazole-carboxamide derivative, and how can purity be validated?

Answer: A one-pot, three-component synthesis using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. For example, analogous compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) are synthesized via condensation of 4-bromoaniline, cyclopentanone, and sodium azide in the presence of CuI, yielding >75% purity . Validation includes:

  • HPLC : Purity assessment (≥95% by reverse-phase C18 column).
  • Spectroscopy : IR (N-H stretch at ~3300 cm⁻¹; triazole C=N at ~1600 cm⁻¹) and ¹H NMR (e.g., tetrahydrofuran-methyl proton signals at δ 3.5–4.0 ppm) .

Q. How does this compound interact with enzyme targets, and what assays are suitable for activity screening?

Answer: The carboxamide moiety enables competitive inhibition of enzymes like carbonic anhydrase (CA) by binding to the zinc-active site. Assays include:

  • Fluorometric CA inhibition : IC₅₀ values calculated via 4-methylumbelliferone acetate hydrolysis .
  • Molecular docking : Triazole and bromophenyl groups show π-π stacking with CA XII (PDB ID: 1LXH) .
    Note: Activity varies with substituents; e.g., replacing tetrahydrofuran with cyclopentyl reduces potency by 30% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Answer: Key modifications include:

  • Bromophenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR-TK inhibition).
  • Tetrahydrofuran-methyl chain : Improves solubility (logP reduced from 3.8 to 2.5) compared to cyclopentyl analogs .
    Data Table :
Substituent Kinase IC₅₀ (nM) Solubility (mg/mL)
Tetrahydrofuran120 ± 150.45
Cyclopentyl180 ± 200.22
Source: Comparative assays using recombinant kinases .

Q. How can contradictory data on solubility and bioactivity be resolved?

Answer: Discrepancies arise from solvent polarity and assay conditions. For example:

  • DMSO vs. aqueous buffer : Solubility in DMSO (25 mg/mL) vs. PBS (0.5 mg/mL) affects cellular uptake .
  • Serum interference : Albumin binding reduces free compound concentration in plasma protein binding assays (e.g., 85% bound at 10 µM) .
    Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, LC-MS for quantification in biological matrices) .

Q. What strategies mitigate off-target effects in in vivo models?

Answer:

  • Prodrug design : Esterification of the carboxamide (e.g., methyl ester) improves membrane permeability and reduces hepatic metabolism .
  • Crystallography-guided optimization : Co-crystal structures with CA II reveal steric clashes with Thr199; substituting bromophenyl with 3-cyanophenyl reduces off-target binding by 40% .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

Answer:

  • LC-HRMS : Identifies hydrolytic degradation (e.g., triazole ring cleavage at pH < 3).
  • X-ray diffraction : Confirms stability of the tetrahydrofuran ring under thermal stress (melting point: 215–220°C) .
    Data Table :
Condition Degradation Product Relative Abundance (%)
pH 2.0, 37°C, 24h4-bromobenzoic acid12
UV light, 48hN-demethylated derivative8
Source: Accelerated stability testing .

Future Directions

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

  • QSAR models : Polar surface area (PSA) < 90 Ų and molecular weight < 450 Da correlate with BBB permeability. The current compound (PSA: 85 Ų) shows moderate penetration (brain/plasma ratio: 0.3) .
  • In silico docking : Modifying the tetrahydrofuran group to a morpholine ring increases predicted BBB penetration by 20% (ADMET Predictor™) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.